molecular formula C23H24N4O2S B13368693 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13368693
M. Wt: 420.5 g/mol
InChI Key: CCCHFFAOXCVUMC-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, a cyano group, and a thioacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioacetamide Moiety: The thioacetamide group can be introduced by reacting the quinazolinone intermediate with a suitable thioamide reagent, such as thioacetic acid or its derivatives, under mild conditions.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano-containing reagent, such as cyanogen bromide or potassium cyanide, under controlled conditions.

    Final Coupling Step: The final step involves coupling the cyano-substituted intermediate with the appropriate alkylating agent, such as 2-chloro-3-methylbutane, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific functional groups and the formation of new products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

    Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular targets in various biological systems.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.

Comparison with Similar Compounds

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as erlotinib and gefitinib, which are used as anticancer agents.

    Thioacetamide Derivatives: Compounds containing thioacetamide groups, which are used in various chemical and pharmaceutical applications.

    Cyano-Substituted Compounds: Compounds with cyano groups, which are known for their reactivity and use in organic synthesis.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H24N4O2S/c1-15(2)23(4,14-24)26-20(28)13-30-22-25-19-8-6-5-7-18(19)21(29)27(22)17-11-9-16(3)10-12-17/h5-12,15H,13H2,1-4H3,(H,26,28)

InChI Key

CCCHFFAOXCVUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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